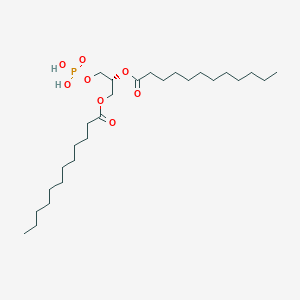![molecular formula C57H104O6 B1244245 TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6] is a triglyceride.
Scientific Research Applications
Triacylglycerols Analysis in Diseases
Comprehensive analysis of triacylglycerols (TGs) is crucial for understanding their functions in diseases. Guan et al. (2017) employed ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the analysis of TGs with specific fatty acid chain compositions in various tissues. This study revealed specific TG metabolism in hepatocellular carcinoma, highlighting the importance of analyzing TGs with detailed fatty acid compositions in disease contexts (Guan et al., 2017).
Thermogravimetric Analysis Applications
Several studies have utilized thermogravimetric analysis (TG) in various scientific fields. For example:
- Kok et al. (1998) explored the effect of particle size on coal pyrolysis using TG/DTG, providing insights into the thermal behavior of coal (Kok et al., 1998).
- Ulerich et al. (1980) used a pressurized TG system to study sulfur dioxide reaction with limestone and dolomite, predicting desulfurization performance in combustion systems (Ulerich et al., 1980).
- Hua and Minnich (2014) analyzed heat conduction in TG using a new solution of the frequency-dependent Boltzmann transport equation, contributing to the understanding of heat conduction in solids (Hua & Minnich, 2014).
Other Applications
- In materials science, Bubnova et al. (2011) investigated thermoelectric materials like poly(3,4-ethylenedioxythiophene), utilizing TG parameters to optimize the thermoelectric figure of merit for energy harvesting applications (Bubnova et al., 2011).
- Perkins et al. (2007) conducted TG experiments to understand the kinetics of thermal ZnO dissociation, aiding the optimization of aerosol solar reactor designs (Perkins et al., 2007).
properties
Product Name |
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6] |
|---|---|
Molecular Formula |
C57H104O6 |
Molecular Weight |
885.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,25-27,29,54H,4-16,18-19,21-24,28,30-53H2,1-3H3/b20-17-,27-25-,29-26-/t54-/m1/s1 |
InChI Key |
YZEDZPDPXZLZNB-YIECYNBOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)



![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)

![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)